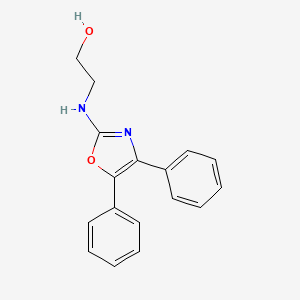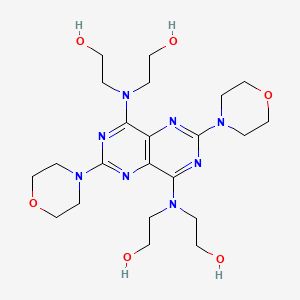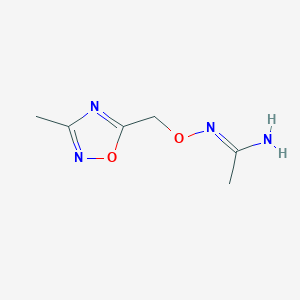
3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide typically involves the reaction of amidoximes with various reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .
Industrial Production Methods
Industrial production methods for oxadiazoles often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using oxidizing agents like sodium dichloroisocyanurate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives act on enzymes such as thymidylate synthase and histone deacetylase, inhibiting their activity and thereby exerting anticancer effects . Additionally, oxadiazoles can inhibit pathways like the NF-kB signaling pathway, which is involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide include other oxadiazole derivatives such as:
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Compounds
Uniqueness
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide is unique due to its specific structural features and the presence of the acetimidamide group, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
N'-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]ethanimidamide |
InChI |
InChI=1S/C6H10N4O2/c1-4(7)9-11-3-6-8-5(2)10-12-6/h3H2,1-2H3,(H2,7,9) |
Clave InChI |
FUBRAMFBZGPINB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NOC(=N1)CO/N=C(\C)/N |
SMILES canónico |
CC1=NOC(=N1)CON=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
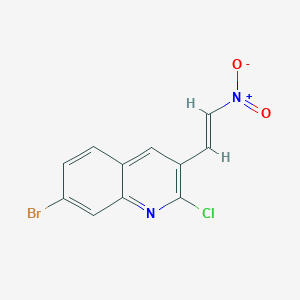
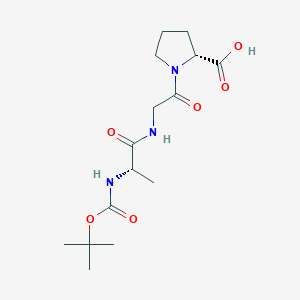

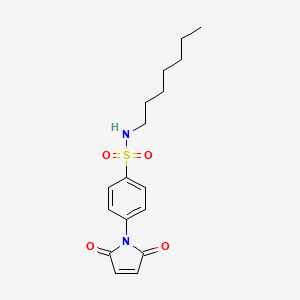
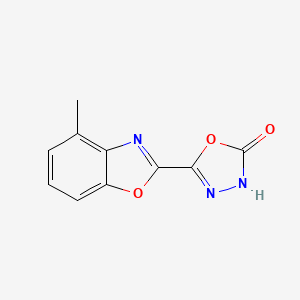
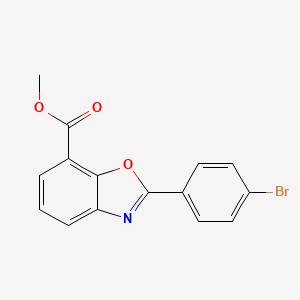
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)
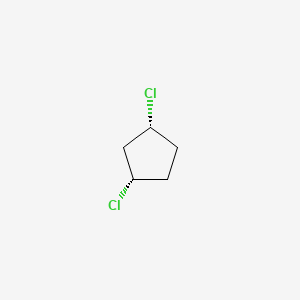
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
